molecular formula C14H26N2O B3095647 (3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1268520-40-6

(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No. B3095647
CAS RN: 1268520-40-6
M. Wt: 238.37 g/mol
InChI Key: GUVXXDLHUYKJCZ-MELADBBJSA-N
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Description

(3S,7R,8AS)-3-(Cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol, also known as CHOP, is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. CHOP has been found to possess unique biochemical and physiological effects, and has been the subject of numerous scientific studies.

Future Directions

: Product page for (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid : (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol 97% | CAS: 879399-07-2 … : [879399-07-2・(7R,8AS)octahydropyrrolo[1,2-a]py

properties

IUPAC Name

(3S,7R,8aS)-3-(cyclohexylmethyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c17-14-7-13-8-15-12(9-16(13)10-14)6-11-4-2-1-3-5-11/h11-15,17H,1-10H2/t12-,13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVXXDLHUYKJCZ-MELADBBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CN3CC(CC3CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H]2CN3C[C@@H](C[C@H]3CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141645
Record name Pyrrolo[1,2-a]pyrazin-7-ol, 3-(cyclohexylmethyl)octahydro-, (3R,7S,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

CAS RN

1268520-40-6
Record name Pyrrolo[1,2-a]pyrazin-7-ol, 3-(cyclohexylmethyl)octahydro-, (3R,7S,8aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268520-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazin-7-ol, 3-(cyclohexylmethyl)octahydro-, (3R,7S,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 2
(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 3
(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 4
(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 5
(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 6
(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

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